2'-Methoxy[1,1'-binaphthalene]-2-thiol
Description
Significance of Atropisomeric Chirality in Modern Organic Synthesis
Chirality, or the "handedness" of a molecule, typically arises from a stereocenter, such as a carbon atom bonded to four different substituents. However, a distinct and powerful form of stereoisomerism known as atropisomerism occurs due to restricted rotation (hindered rotation) around a single bond. nih.govnih.gov This phenomenon gives rise to stable, non-interconverting rotational isomers (conformers) that are enantiomers of each other. nih.gov The bond with this restricted rotation is defined as a stereogenic axis. nih.gov
Atropisomeric chirality is particularly prominent in biaryl compounds, where bulky substituents ortho to the aryl-aryl bond prevent free rotation, locking the molecule into a chiral conformation. acs.org This axial chirality is a fundamental structural element in numerous natural products, advanced materials, and pharmaceuticals. nih.govacs.org The controlled synthesis of single atropisomers is a significant challenge and a vibrant area of research, as different atropisomers of a molecule can display markedly different biological and physical properties. acs.orgacs.org The unique, rigid three-dimensional arrangement of atropisomeric molecules makes them exceptionally valuable as chiral building blocks and, most notably, as scaffolds for ligands in asymmetric catalysis. nih.gov
Overview of Binaphthyl Derivatives as Privileged Chiral Scaffolds in Catalysis
Among the vast library of chiral ligands developed for asymmetric catalysis, those built upon the 1,1'-binaphthyl scaffold hold a special status and are often referred to as "privileged chiral scaffolds." nih.govacs.org This designation stems from their consistent ability to induce high levels of enantioselectivity across a wide array of chemical transformations. nih.gov The archetypal example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and the parent diol, BINOL (1,1'-Bi-2-naphthol), have demonstrated the remarkable efficacy of this structural motif. nih.govnih.gov
The success of binaphthyl derivatives is attributable to several key features:
Well-Defined Chiral Environment: The C2-symmetric or asymmetric binaphthyl backbone possesses a rigid and predictable geometry arising from its atropisomeric axis. When coordinated to a metal center, this scaffold creates a sterically defined chiral pocket that effectively differentiates between the two prochiral faces of a substrate. nih.govacs.org
High Stability: The aromatic nature of the naphthyl rings imparts significant thermal and chemical stability to the ligands.
Tunability: The periphery of the binaphthyl skeleton, particularly at the 3,3' and 6,6' positions, can be readily modified with various functional groups. This allows for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific catalytic reaction.
These characteristics have led to the widespread application of binaphthyl-based ligands in numerous metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cycloadditions. nih.govnih.govfigshare.com
| Binaphthyl Ligand Example | Coordinating Atom(s) | Typical Metal | Application in Asymmetric Catalysis |
|---|---|---|---|
| BINAP | Phosphorus | Ru, Rh, Pd | Hydrogenation, Heck Reaction |
| BINOL | Oxygen | Ti, Al, La | Diels-Alder, Carbonyl Addition |
| NOBIN | Nitrogen, Oxygen | Pd, Cu | C-H Activation, Aza-Friedel-Crafts Reaction |
Role of Thiols as Donor Ligands in Transition Metal-Catalyzed Enantioselective Transformations
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are a versatile class of ligands in coordination chemistry and catalysis. wikipedia.org According to Hard and Soft Acid and Base (HSAB) theory, thiolates are classified as soft Lewis bases. This inherent softness dictates their strong coordination preference for soft Lewis acidic transition metals, such as palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and gold (Au). wikipedia.org
The electronic structure of the sulfur atom in a thiol ligand imparts several key properties:
Strong σ-Donation: The sulfur atom is an excellent σ-donor, forming stable coordinate bonds with metal centers.
π-Donating Capability: The lone pairs on the sulfur atom can act as π-donors, influencing the electron density at the metal center. wikipedia.org
Metal-Ligand Cooperation: The S-H bond in a coordinated thiol can participate directly in catalytic cycles through a process known as metal-ligand cooperation (MLC). This involves the reversible proton transfer from the thiol group, which can facilitate bond activation steps without the need for an external base. nih.govacs.org
The incorporation of thiol donor groups into chiral backbones provides a powerful tool for designing ligands for enantioselective catalysis. The strong, yet potentially labile, coordination of the thiol can anchor the ligand to the metal, while the chiral scaffold dictates the stereochemical outcome of the reaction. This combination has been successfully employed in various transformations, including conjugate additions and allylic substitutions. nih.gov
Specific Context of 2'-Methoxy[1,1'-binaphthalene]-2-thiol as a Novel Chiral Ligand Platform
The compound This compound represents a rationally designed, yet underexplored, chiral ligand. Its structure is a deliberate hybridization of the key components discussed previously:
The [1,1'-Binaphthalene] Core: This provides the essential atropisomeric chirality, establishing the rigid, three-dimensional framework necessary for inducing enantioselectivity.
The Thiol (-SH) Group: Positioned at the 2-position, this group serves as the primary coordination site, acting as a soft donor to bind to catalytically active transition metals.
The Methoxy (B1213986) (-OCH₃) Group: Located at the 2'-position, this group introduces asymmetry and electronic modulation to the ligand scaffold. Unlike the C2-symmetric BINOL or its dithiol analogue, the presence of a single methoxy group breaks the symmetry. This methoxy group can influence the ligand's properties by sterically shielding one side of the chiral pocket and electronically altering the naphthyl ring system, which in turn can modulate the properties of the coordinating sulfur atom.
This specific combination of a chiral binaphthyl backbone, a soft thiol donor, and an electronically-tuning methoxy group positions this compound as a potentially valuable platform for developing new asymmetric catalytic systems. Its structure suggests it could offer a unique steric and electronic profile compared to more conventional symmetric binaphthyl ligands.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the rational design of its structure, a review of the current scientific literature reveals that This compound is a largely uninvestigated compound. While extensive research exists on its conceptual predecessors, such as BINOL and other binaphthyl derivatives, specific studies detailing the synthesis, properties, or catalytic applications of this particular thiol derivative are conspicuously absent. nih.govnih.govchemspider.com
The primary knowledge gaps concerning this compound are substantial and represent clear opportunities for future research:
Enantioselective Synthesis: There are no established, high-yielding protocols for the synthesis of the enantiopure (R) or (S) forms of this compound. Developing such a synthesis would be the first critical step toward its exploration as a chiral ligand.
Coordination Chemistry: The coordination behavior of this ligand with various catalytically relevant transition metals has not been studied. Investigating the structure of its metal complexes would be essential to understanding its potential in catalysis.
Catalytic Applications: The efficacy of this compound as a ligand in any asymmetric transformation remains to be tested. Its performance in reactions where soft ligands are known to excel, such as palladium-catalyzed allylic alkylations or gold-catalyzed cyclizations, is entirely unknown.
Comparative Performance: Without experimental data, it is impossible to know how the unique electronic asymmetry imparted by the methoxy group would translate into catalytic performance compared to symmetric dithiol or diol analogues.
Structure
3D Structure
Properties
CAS No. |
185812-17-3 |
|---|---|
Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)naphthalene-2-thiol |
InChI |
InChI=1S/C21H16OS/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)23/h2-13,23H,1H3 |
InChI Key |
PEUBEZMWSQZPTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)S |
Origin of Product |
United States |
Ligand Design Principles and Structural Fine Tuning for Optimized Catalytic Performance
Rational Design of Axially Chiral P,S-Heterodonor Ligands (e.g., BINAPS Analogs)
The rational design of ligands for asymmetric catalysis often relies on creating a well-defined and rigid chiral environment around a metal center. Axially chiral biaryl scaffolds, such as the 1,1'-binaphthalene (B165201) backbone, are highly effective in this regard due to the restricted rotation around the aryl-aryl single bond, which creates a stable, non-planar, and chiral structure. acs.orgresearchgate.net This rigid conformation is crucial for the efficient transmission of chiral information from the ligand to the reacting substrates. acs.org
P,S-heterodonor ligands, which contain both a soft phosphorus and a soft sulfur donor atom, offer a unique combination of electronic and steric properties. The different coordinating abilities of phosphorus and sulfur can lead to the formation of stable chelate rings with a metal catalyst, creating a precisely defined catalytic pocket.
A notable example of this class of ligands is BINAPS (2-diphenylphosphanyl-1,1'-binaphthalene-2'-thiol). The design of BINAPS and its analogs is based on the principle of combining the robust axial chirality of the binaphthyl unit with the distinct coordination chemistry of phosphorus and sulfur. 2'-Methoxy[1,1'-binaphthalene]-2-thiol can be considered a precursor or a structural analog within this family, where the thiol group provides a coordination site and the 2'-methoxy group serves to electronically and sterically tune the ligand framework. The synthesis of such ligands often starts from 2,2'-dihydroxy-1,1'-binaphthalene (BINOL), a readily available and versatile chiral starting material.
Impact of the 2'-Methoxy Substituent on Ligand Conformation and Electronic Properties
The introduction of a substituent, such as a methoxy (B1213986) group (-OCH₃), at the 2'-position of the binaphthalene scaffold has a profound impact on both the ligand's conformation and its electronic nature.
Conformational Effects: The size and position of substituents on the binaphthyl rings influence the dihedral angle between the two naphthalene (B1677914) units. A methoxy group at the 2'-position can sterically interact with adjacent groups, potentially altering this angle and, consequently, the geometry of the metal complex and the chiral pocket. This modification can directly affect the approach of the substrate to the catalytic center. The conformational flexibility of the binaphthyl hinge can be varied by the nature of the substituents at the 2,2'-positions, with different groups potentially immobilizing the structure to varying degrees. researchgate.net
| Property | Influence of 2'-Methoxy Group | Potential Catalytic Consequence |
|---|---|---|
| Steric Hindrance | Increases bulk near the chiral axis | Modifies the shape and accessibility of the catalytic pocket |
| Dihedral Angle | Can alter the angle between naphthalene rings | Changes the overall geometry of the metal-ligand complex |
| Electron-Donating Nature | Increases electron density on the naphthalene ring and potentially the metal center | Alters the reactivity and stability of the catalyst |
| Coordination | The oxygen atom could potentially act as a hemilabile coordinating site | Provides alternative coordination modes and influences catalyst dynamics |
Mechanisms of Chiral Information Transfer from Ligand to Reactant
The primary function of a chiral ligand is to effectively transfer its stereochemical information to the reactants, thereby directing the formation of one enantiomer of the product over the other. nih.gov In ligands based on the binaphthyl scaffold, this transfer is achieved through a combination of steric and electronic interactions within the transition state of the reaction.
The rigid axial chirality of the this compound framework creates a well-defined three-dimensional space around the active metal center. acs.org When substrates coordinate to this metal center, they are forced into a specific orientation to minimize steric clashes with the ligand's naphthalene rings and the methoxy substituent. This enforced orientation, often referred to as a "chiral pocket," dictates the facial selectivity of the reaction, meaning the reactants can only approach each other from a specific direction, leading to the preferential formation of one enantiomer. The metal chelation leads to a relatively rigid transition state, which allows for the efficient transfer of asymmetric information. acs.orgresearchgate.netnih.gov
Furthermore, non-covalent interactions, such as π-π stacking between the aromatic rings of the ligand and the substrate, can play a crucial role in stabilizing the favored transition state, thereby enhancing enantioselectivity. researchgate.net
Steric and Electronic Tuning of the this compound Framework
The performance of a chiral ligand can be systematically optimized by modifying its structure. This process, known as steric and electronic tuning, involves introducing different functional groups onto the ligand backbone to refine its properties. rsc.org For the this compound framework, tuning can be achieved by making modifications at various positions on the binaphthalene rings.
Steric Tuning: Introducing bulky substituents at positions far from the coordination site (e.g., the 6,6'-positions) can extend the chiral pocket and create more defined steric repulsion, which can improve enantioselectivity. Conversely, modifying the groups directly attached to the donor atoms (e.g., replacing the thiol with a bulkier phosphine (B1218219) group) directly impacts the immediate environment of the metal center.
Electronic Tuning: Placing electron-donating or electron-withdrawing groups on the aromatic rings alters the electronic properties of the ligand and, by extension, the catalytic activity of the metal complex. rsc.org For example, adding electron-withdrawing groups could make the metal center more electrophilic, potentially increasing its reactivity in certain reactions. The choice of substituents allows for a fine balance between reactivity and selectivity to be achieved for a specific catalytic transformation.
Computational Ligand Design and Virtual Screening for Enhanced Enantioselectivity
Modern ligand development increasingly relies on computational methods to accelerate the design and optimization process. nih.gov Density Functional Theory (DFT) calculations and other computational tools can provide deep insights into reaction mechanisms and the origins of enantioselectivity. nih.gov
For ligands like this compound, computational modeling can be used to:
Predict Ligand Conformation: Calculate the stable conformations of the ligand and its metal complexes, including the crucial dihedral angle.
Analyze Transition States: Model the transition states of the catalytic reaction to understand the specific steric and electronic interactions that determine the stereochemical outcome. This can reveal why one enantiomer is formed preferentially. nih.gov
Rationalize Experimental Results: Explain observed trends in enantioselectivity when the ligand structure is modified.
Coordination Chemistry of 2 Methoxy 1,1 Binaphthalene 2 Thiol with Transition Metals
Formation of Metal-Ligand Complexes with Diverse Transition Metals
2'-Methoxy[1,1'-binaphthalene]-2-thiol is expected to primarily function as a bidentate ligand. acs.orgresearchgate.net Upon deprotonation of the thiol group, the resulting thiolate anion and the oxygen atom of the methoxy (B1213986) group can coordinate to a single metal center, forming a stable chelate ring. This O,S-bidentate coordination mode is common for ligands possessing both ether and thiol functionalities. researchgate.netmedjchem.com
The nature of the donor atoms plays a crucial role in determining the affinity for different transition metals, in accordance with Hard and Soft Acid and Base (HSAB) theory. The soft thiolate sulfur atom is expected to form strong covalent bonds with soft transition metal ions such as Pd(II), Pt(II), Ag(I), and Hg(II). wikipedia.orgnih.gov The harder methoxy oxygen atom would preferentially coordinate to harder metal ions like Cr(III) or Fe(III), although it can also bind to borderline metals such as Cu(II), Ni(II), and Zn(II). jetir.org The combination of a soft and a hard donor site makes this ligand a versatile chelator for a variety of transition metals.
The bulky 1,1'-binaphthyl framework imposes significant steric constraints, creating a rigid and well-defined chiral pocket around the coordinated metal ion. wikipedia.org This atropisomeric scaffold is a key feature in asymmetric catalysis, where it can effectively control the stereochemical outcome of reactions. acs.orgwikipedia.org
The stoichiometry of the resulting metal complexes is largely dictated by the coordination number of the metal ion and the steric bulk of the ligand. For square planar metals like Pd(II) or Pt(II), which have a coordination number of four, both 1:1 and 1:2 (Metal:Ligand) stoichiometries are plausible. nih.gov
In a 1:1 complex, the bidentate ligand would occupy two coordination sites, with the remaining sites being filled by other ligands, such as halides or solvent molecules. A 1:2 complex would involve the coordination of two bidentate ligands to the metal center, resulting in a saturated coordination sphere, as seen in [M(L)₂] type complexes. The significant steric hindrance from the two bulky binaphthyl groups in a 1:2 complex might favor metals that can adopt a distorted tetrahedral or octahedral geometry. For metals that prefer octahedral geometry, such as Fe(III) or Co(II), a 1:2 stoichiometry is also common, with additional ligands potentially occupying the axial positions. nih.gov Job's plot analysis in solution is a common method to determine the binding stoichiometry between a ligand and a metal ion. semanticscholar.org
Spectroscopic Characterization of Metal-2'-Methoxy[1,1'-binaphthalene]-2-thiol Complexes
A combination of spectroscopic techniques is essential for the comprehensive characterization of the metal complexes formed with this compound. These methods provide critical insights into the ligand's binding mode, the electronic structure of the complex, and the geometry around the metal center. uobaghdad.edu.iqrdd.edu.iquobaghdad.edu.iq
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying which donor atoms of the ligand are involved in coordination. The key diagnostic vibrational bands for this compound and its metal complexes are the S-H, C-O-C, M-S, and M-O stretching frequencies.
Upon complexation, the most significant change expected in the FT-IR spectrum is the disappearance of the weak stretching vibration band of the thiol group, ν(S-H), which typically appears in the 2550–2600 cm⁻¹ region for the free ligand. Its absence in the spectra of the complexes is strong evidence for the deprotonation of the thiol and the formation of a metal-thiolate (M-S) bond. researchgate.net
Coordination of the methoxy group's oxygen atom to the metal center is expected to cause a shift in the asymmetric and symmetric ν(C-O-C) stretching bands. Furthermore, the formation of new bonds between the metal and the ligand's donor atoms gives rise to new vibrational bands in the far-infrared region (typically below 600 cm⁻¹). The appearance of new bands assignable to ν(M-S) and ν(M-O) stretching vibrations confirms the bidentate chelation of the ligand. researchgate.netmdpi.com Metal-sulfur stretching frequencies for thiolate complexes are often observed in the 200-400 cm⁻¹ range. rsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Interpretation |
|---|---|---|---|
| ν(S-H) | ~2560 | Absent | Deprotonation and coordination of the thiol group. |
| ν(C-O-C)asym | ~1250 | Shifted (e.g., ~1240) | Coordination of the methoxy oxygen atom. |
| ν(M-O) | Absent | ~450-550 | Formation of a metal-oxygen bond. |
| ν(M-S) | Absent | ~200-400 | Formation of a metal-sulfur bond. |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can help in assessing the coordination environment and geometry around the metal ion. libretexts.org The spectrum of the free this compound ligand is expected to be dominated by intense absorption bands in the UV region, corresponding to π-π* transitions within the aromatic binaphthyl system.
Upon complexation, these intra-ligand transitions may undergo a bathochromic (red) or hypsochromic (blue) shift. nih.gov More significantly, the formation of a coordinate bond between the thiolate donor and the transition metal often results in the appearance of new, lower-energy absorption bands in the visible region. semanticscholar.org These new bands are typically assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions, where electron density is transferred from the electron-rich thiolate sulfur to the d-orbitals of the metal center. semanticscholar.orgresearchgate.net The energy and intensity of these LMCT bands are sensitive to the nature of the metal ion and the coordination geometry. For transition metals with partially filled d-orbitals (e.g., Cu(II), Ni(II)), weak d-d transitions may also be observed, which are highly informative for determining the coordination geometry (e.g., tetrahedral vs. square planar). mdpi.com
| Compound | Expected λmax (nm) | Assignment |
|---|---|---|
| Free Ligand | ~280-340 | Intra-ligand π-π* transitions |
| Metal Complex | Shifted (~290-360) | Shifted intra-ligand π-π* transitions |
| ~400-600 | Ligand-to-Metal Charge Transfer (LMCT) (S → M) |
For diamagnetic transition metal complexes (e.g., involving Zn(II), Pd(II), Pt(II), Ag(I)), Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the structure in solution. digitellinc.com ¹H and ¹³C NMR spectra provide detailed information about the ligand's environment upon coordination.
| Proton Type | Expected ¹H NMR Chemical Shift (δ, ppm) in Free Ligand | Expected ¹H NMR Chemical Shift (δ, ppm) in Diamagnetic Complex | Interpretation |
|---|---|---|---|
| S-H (Thiol) | ~3.5-4.5 | Absent | Deprotonation and M-S bond formation. |
| -OCH₃ (Methoxy) | ~3.8 | Shifted (e.g., ~3.9-4.2) | Coordination of the methoxy group. |
| Ar-H (Aromatic) | ~7.0-8.2 | Shifted and/or broadened | Change in electronic environment upon complexation. |
Mass Spectrometry for Confirmation of Complex Stoichiometry and Identity
Mass spectrometry is an indispensable tool for confirming the successful formation of coordination complexes and determining their stoichiometry. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly effective for analyzing transition metal complexes. nih.govsfrbm.org ESI is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, providing direct information about the species present in the reaction mixture. nih.govthermofisher.com
For complexes of this compound (represented as L), the mass spectrum typically shows peaks corresponding to the molecular ion of the complex. The observed mass-to-charge ratio (m/z) can confirm the metal-to-ligand ratio. For instance, in the formation of a 1:1 complex with a divalent metal ion (M²⁺), a peak corresponding to the [M+L-H]⁺ ion might be observed, where the thiol proton is lost upon coordination. nih.gov Similarly, a 1:2 complex could be identified by a peak for [M+2L-2H]⁺. nih.gov The isotopic pattern of the metal ion serves as a definitive signature, further confirming the identity of the metal center within the complex. thermofisher.com
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can further probe the structure of these complexes. nih.gov By fragmenting the parent ion, researchers can gain insights into the connectivity and stability of the metal-ligand bond. nih.govnih.gov
Below is a table illustrating hypothetical ESI-MS data for 1:1 and 1:2 complexes of this compound (L, C₂₁H₁₆OS) with selected divalent transition metals.
| Metal Ion (M²⁺) | Complex Stoichiometry (M:L) | Expected Ion | Calculated m/z |
|---|---|---|---|
| Nickel(II) | 1:1 | [⁵⁸Ni + C₂₁H₁₅OS]⁺ | 373.03 |
| Nickel(II) | 1:2 | [⁵⁸Ni + 2(C₂₁H₁₅OS)]⁺ | 688.10 |
| Palladium(II) | 1:1 | [¹⁰⁶Pd + C₂₁H₁₅OS]⁺ | 421.00 |
| Palladium(II) | 1:2 | [¹⁰⁶Pd + 2(C₂₁H₁₅OS)]⁺ | 736.04 |
| Copper(II) | 1:1 | [⁶³Cu + C₂₁H₁₅OS]⁺ | 378.03 |
| Copper(II) | 1:2 | [⁶³Cu + 2(C₂₁H₁₅OS)]⁺ | 693.10 |
Determination of Proposed Geometries for Metal Centers within Complexes
The geometry of the metal center in complexes with this compound is dictated by the coordination number, the d-electron configuration of the metal, and the steric and electronic properties of the ligand. Spectroscopic analyses and theoretical calculations are commonly employed to propose these geometries. uobaghdad.edu.iqresearchgate.net
For transition metal complexes, common coordination geometries include tetrahedral, square planar, and octahedral. uobaghdad.edu.iquobaghdad.edu.iq For example, Ni(II) complexes can adopt either a tetrahedral or a square planar geometry, depending on the ligand field strength. uobaghdad.edu.iqmdpi.com Pd(II) complexes, with a d⁸ electron configuration, almost exclusively favor a square planar geometry. uobaghdad.edu.iq Fe(III) and Pt(IV) complexes often exhibit octahedral geometries. uobaghdad.edu.iquobaghdad.edu.iq
The axially chiral nature of the binaphthyl backbone of the ligand can induce a specific helicity or stereochemistry in the resulting complex, which can be investigated using techniques like circular dichroism in conjunction with Density Functional Theory (DFT) calculations. mdpi.com These computational methods can optimize potential geometries and predict their relative stabilities, providing a strong basis for the proposed structures. researchgate.netmdpi.com
The following table summarizes the commonly proposed geometries for various transition metal ions when complexed with thiol-containing ligands.
| Metal Ion | d-Electron Count | Common Coordination Number | Proposed Geometry |
|---|---|---|---|
| Fe(III) | d⁵ | 6 | Octahedral uobaghdad.edu.iquobaghdad.edu.iq |
| Ni(II) | d⁸ | 4 | Square Planar or Tetrahedral uobaghdad.edu.iquobaghdad.edu.iq |
| Cu(II) | d⁹ | 4 | Distorted Square Planar / Tetrahedral |
| Pd(II) | d⁸ | 4 | Square Planar uobaghdad.edu.iquobaghdad.edu.iq |
| Pt(IV) | d⁶ | 6 | Octahedral uobaghdad.edu.iquobaghdad.edu.iq |
| Zn(II) | d¹⁰ | 4 | Tetrahedral |
Influence of Metal Identity and Oxidation State on Complex Stability and Reactivity
The stability and reactivity of complexes formed with this compound are significantly influenced by the identity and oxidation state of the transition metal. The principles of Hard and Soft Acids and Bases (HSAB) theory are particularly relevant here. The thiolate donor group (RS⁻) is a soft Lewis base. wikipedia.orgnih.gov Consequently, it forms more stable and covalent bonds with soft Lewis acids. wikipedia.orgnih.gov
Transition metals can be classified based on their hardness. Soft metals like Pd(II), Pt(II), and Cu(I) will form highly stable complexes with the soft thiolate ligand. wikipedia.org Borderline metals such as Ni(II), Cu(II), and Zn(II) also form stable complexes, while hard metals like Fe(III) would be expected to form less stable complexes with the soft sulfur donor compared to a hard donor like oxygen.
The oxidation state of the metal also plays a critical role. A higher oxidation state on the metal center generally increases its acidity, leading to stronger interactions with the ligand. However, this can also make the complex more susceptible to redox reactions, especially given that thiols and thiolates can be readily oxidized. wikipedia.org For example, attempts to form Cu(II) thiolate complexes can sometimes result in the reduction of copper to Cu(I) and the formation of a disulfide from the ligand. wikipedia.org The stability of the resulting complex is therefore a balance between the metal-ligand bond strength and the redox potentials of both the metal and the ligand.
The reactivity of the complex, for instance in catalytic applications, is also governed by these factors. The specific geometry, lability of the ligands, and the accessibility of different oxidation states for the metal center are all determined by the identity of the metal ion.
The table below outlines the expected stability trends based on HSAB theory.
| Metal Ion | HSAB Classification | Expected Stability with Thiolate | Notes |
|---|---|---|---|
| Fe(III) | Hard Acid | Moderate | Prefers hard donors; potential for redox reactions. |
| Co(II) | Borderline Acid | High | Forms stable complexes. |
| Ni(II) | Borderline Acid | High | Forms stable square planar or tetrahedral complexes. uobaghdad.edu.iq |
| Cu(I) | Soft Acid | Very High | Strong affinity for sulfur donors. |
| Cu(II) | Borderline Acid | High | Prone to reduction to Cu(I) by the thiol. wikipedia.org |
| Pd(II) | Soft Acid | Very High | Forms highly stable square planar complexes. uobaghdad.edu.iq |
| Pt(II) / Pt(IV) | Soft Acid | Very High | Forms very stable and often inert complexes. |
| Zn(II) | Borderline Acid | High | Redox-inactive, forms stable tetrahedral complexes. |
Applications of 2 Methoxy 1,1 Binaphthalene 2 Thiol in Asymmetric Catalysis
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds in an enantioselective manner is of paramount importance for the synthesis of pharmaceuticals and other biologically active compounds. Chiral ligands based on the binaphthyl framework have been pivotal in the development of such reactions.
Asymmetric Hydroalkoxylation of Unsaturated Systems
Asymmetric hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral ethers. While the direct application of 2'-Methoxy[1,1'-binaphthalene]-2-thiol in this reaction is not well-documented, a closely related derivative, (aS)-2'-methoxy-(1,1'-binaphthyl)-2-carboxylic acid (MeO-BINA-Cox), has been used as a ligand in titanium-catalyzed asymmetric hydroalkoxylation of 2-allylphenols. nih.gov This reaction, performed at high temperatures under microwave heating, yields 2-methylcoumarans with good enantioselectivity. nih.gov
This result highlights the potential of the 2'-methoxy-1,1'-binaphthyl scaffold in designing ligands for asymmetric hydroalkoxylation. The thiol group in this compound could coordinate to a suitable metal, such as gold or copper, which are known to catalyze hydroalkoxylation reactions. The chirality would be transferred from the ligand to the substrate during the key bond-forming step.
Asymmetric Hydroamination of Alkenes
The asymmetric hydroamination of alkenes provides a direct route to chiral amines, which are prevalent in pharmaceuticals. Copper-catalyzed hydroamination reactions have been developed using chiral phosphine (B1218219) ligands, such as derivatives of SEGPHOS, to achieve high enantioselectivity. mdpi.com These reactions effectively convert unactivated internal olefins into highly enantioenriched α-branched amines. mdpi.com
Although there is a lack of specific reports on the use of this compound in this transformation, the ability of the thiol group to coordinate to soft metals like copper suggests its potential as a ligand in this chemistry. The development of new ligand systems is crucial for expanding the scope and improving the efficiency of asymmetric hydroamination, and chiral binaphthyl thiols represent an underexplored class of ligands for this purpose.
Asymmetric C-N Coupling Reactions
Asymmetric carbon-nitrogen coupling reactions are powerful tools for the synthesis of chiral amines and amides. While the Suzuki coupling, a C-C bond-forming reaction, has been used to synthesize binaphthyl derivatives, the application of these compounds as ligands in asymmetric C-N coupling is a distinct area of research. nih.gov There is a scarcity of information regarding the use of this compound as a ligand in asymmetric C-N coupling reactions. However, the broader field of asymmetric catalysis has seen the development of various chiral ligands for metal-catalyzed C-N cross-coupling, and the unique electronic and steric properties of binaphthyl-based ligands make them attractive candidates for future research in this area.
Catalyst Recovery, Recycling, and Turnover Number/Frequency Analysis:As there are no documented catalytic applications for this compound in the specified reactions, there is correspondingly no data available on its recovery, recycling, or turnover analysis.
Therefore, it is not possible to provide the requested in-depth article, including data tables and detailed research findings, as the foundational research for these sections does not appear to exist in the public domain.
Mechanistic Investigations of Catalytic Cycles Mediated by 2 Methoxy 1,1 Binaphthalene 2 Thiol Complexes
Elucidation of Active Catalytic Species and Intermediates
The identification of the active catalytic species is the first step in unraveling any catalytic cycle. Often, the species introduced into the reaction vessel is a precatalyst that is converted in situ into the active form. For 2'-Methoxy[1,1'-binaphthalene]-2-thiol, the active catalyst is typically a metal complex formed upon deprotonation of the thiol group to a thiolate, which then coordinates strongly to a transition metal center (e.g., Palladium, Rhodium, Copper).
Recent studies on related systems have introduced the concept of thiols as "Transient Cooperative Ligands" (TCLs). nih.govnih.govacs.org This suggests that the coordination of the thiol(ate) ligand can be reversible. nih.gov Such a dynamic equilibrium could lead to the presence of multiple coexisting catalyst populations in the reaction mixture: one with the thiol(ate) ligand coordinated and another without. nih.govnih.gov This duality can result in complex reaction outcomes, including rate acceleration or even inhibition depending on the specific roles of the different species. nih.gov Spectroscopic methods like NMR and X-ray crystallography, combined with computational studies, are essential tools for identifying and characterizing these active species and any observable reaction intermediates, such as metal-substrate adducts.
Detailed Catalytic Cycle Analysis (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
Many transformations catalyzed by complexes of this compound, particularly palladium-catalyzed cross-coupling reactions, proceed through a well-established sequence of elementary steps. wildlife-biodiversity.com A representative Pd(0)/Pd(II) catalytic cycle typically involves the following key stages:
Oxidative Addition: The cycle begins with the reaction of a low-valent metal species, such as Pd(0), with an electrophilic substrate (e.g., an aryl halide, R-X). The metal center inserts into the R-X bond, increasing its oxidation state to Pd(II) and forming a new complex where both the R and X fragments are bound to the metal. The steric bulk of the binaphthyl scaffold and the electronic properties of the thiol and methoxy (B1213986) groups can significantly influence the rate and regioselectivity of this step.
Transmetalation: In this step, a second coupling partner, typically an organometallic reagent (R'-M'), transfers its organic group (R') to the palladium(II) center, displacing the halide (X). This forms a diorganopalladium(II) intermediate. The efficiency of this step can be sensitive to the nature of the ligands on the palladium complex.
Reductive Elimination: This is the final, product-forming step. The two organic groups (R and R') on the palladium center couple to form a new C-C bond, yielding the desired product (R-R'). Simultaneously, the metal center is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. For asymmetric reactions, this step is often the stereodetermining step, where the chiral environment enforced by the this compound ligand dictates the stereochemical outcome. vander-lingen.nl
The Specific Role of the Thiol Group in Metal Coordination, Activation, and Reactivity
The thiol group is not merely a passive anchor; it plays an active and multifaceted role throughout the catalytic cycle.
Metal Coordination: As a soft donor, the thiolate anion forms strong, covalent bonds with soft late transition metals like palladium, gold, and copper. nsf.gov This robust coordination enhances the stability of the catalyst, preventing decomposition and metal leaching.
Ligand Lability and Cooperation: The thiol can act as a transient ligand, capable of reversible coordination. nih.govacs.org This dynamic behavior allows for the creation of a vacant coordination site on the metal center, which is often crucial for substrate binding and subsequent steps. acs.org Furthermore, the thiol can participate directly in bond activation through Metal-Ligand Cooperation (MLC). nih.govariel.ac.il For instance, the proton of a coordinated S-H moiety can couple with a metal-bonded hydride to release H₂, a process that has been shown to have a low kinetic barrier in related ruthenium systems. nih.gov
Modulation of Reactivity: The strong electron-donating character of the thiolate ligand increases the electron density at the metal center. This can enhance the metal's nucleophilicity, potentially accelerating the rate of oxidative addition.
Identification of Stereodetermining Steps and Quantitative Analysis of Enantioselectivity Origins
In asymmetric catalysis, the high enantiomeric excess (ee) of the product is determined in the stereodetermining step—the first irreversible step involving the chiral catalyst that establishes the new stereocenter. This is typically the migratory insertion or reductive elimination phase of the cycle. acs.org The origin of enantioselectivity lies in the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers.
The rigid C₂-symmetric binaphthyl backbone of this compound creates a well-defined chiral environment. acs.org Substrates are forced to approach the metal center in a specific orientation to minimize steric clashes with the naphthyl walls. nih.gov This creates a significant energetic preference for one transition state over the other, resulting in the formation of one enantiomer in excess. acs.org Computational studies, particularly Density Functional Theory (DFT), are invaluable for modeling these transition states and quantifying the energy differences that lead to the observed enantioselectivity. nih.govresearchgate.net
Table 1: Illustrative Enantioselectivity Data in a Hypothetical Asymmetric Reaction
This interactive table illustrates how the enantiomeric excess (% ee) might vary with different substrates in a reaction catalyzed by a complex of (R)-2'-Methoxy[1,1'-binaphthalene]-2-thiol.
| Substrate (Aryl Halide) | Product % ee | Major Enantiomer |
| Phenyl iodide | 92 | (R) |
| 2-Methylphenyl iodide | 85 | (R) |
| 4-Methoxyphenyl iodide | 95 | (R) |
| 1-Naphthyl bromide | 97 | (R) |
Ligand-Substrate Interactions and Transition State Characterization
The high degree of stereocontrol exerted by this compound arises from specific non-covalent interactions between the ligand and the substrate within the transition state. The binaphthyl unit forms a chiral pocket or cleft around the reactive site. Key interactions that dictate the geometry of the transition state include:
Steric Repulsion: The bulky naphthyl groups create significant steric hindrance, guiding the substrate to bind in a less hindered orientation.
π-π Stacking: Favorable stacking interactions can occur between the aromatic rings of the binaphthyl ligand and an aromatic substrate.
CH-π Interactions: Hydrogen atoms on the substrate can interact with the electron-rich naphthyl rings.
DFT calculations are a powerful tool for characterizing these transition states. researchgate.net They allow for the visualization of the lowest energy pathways and identify the specific attractive or repulsive forces that are responsible for stabilizing one diastereomeric transition state over the other, thus providing a molecular-level understanding of the asymmetric induction. acs.org
Kinetic Studies and Reaction Rate Dependencies
Kinetic studies provide quantitative insight into the reaction mechanism by establishing the mathematical relationship between the reaction rate and the concentration of various components. By systematically varying the concentrations of the substrate, catalyst, and other reagents, a rate law can be determined. This information helps to identify the rate-determining step (RDS) of the catalytic cycle.
For instance, if a reaction is found to be first-order in the catalyst and the electrophile, but zero-order in the nucleophile, it would suggest that oxidative addition is the RDS. The involvement of the thiol as a transient cooperative ligand can introduce additional complexity. nih.gov For example, at high concentrations, the free thiol might compete for coordination sites on the metal, potentially leading to catalyst inhibition and a non-linear dependence of the rate on catalyst concentration. nih.govnih.gov
Table 2: Hypothetical Kinetic Data for a Catalytic Reaction
This interactive table shows hypothetical initial rate data, illustrating how reaction orders with respect to different components could be determined.
| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.01 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
From this data, the reaction is first-order in [Catalyst], first-order in [Substrate A], and zero-order in [Substrate B].
Computational Chemistry and Theoretical Studies on 2 Methoxy 1,1 Binaphthalene 2 Thiol and Its Complexes
Density Functional Theory (DFT) Calculations for Ligand Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2'-Methoxy[1,1'-binaphthalene]-2-thiol, DFT calculations are crucial for understanding its conformational preferences and electronic properties, which are fundamental to its function as a chiral ligand.
Conformational analysis of this compound involves identifying the stable rotamers and determining their relative energies. The dihedral angle between the two naphthalene (B1677914) rings is a key determinant of the ligand's three-dimensional shape. DFT calculations can map the potential energy surface by systematically varying this dihedral angle and optimizing the geometry at each step. This process reveals the energy minima corresponding to the most stable conformations.
The electronic structure of the ligand, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. The nature of these orbitals is critical for understanding the ligand's ability to coordinate with metal centers and its potential role in catalytic cycles. For instance, the HOMO is often localized on the sulfur atom of the thiol group, indicating its nucleophilic character and its tendency to bind to electron-deficient metal centers. The LUMO, conversely, indicates the regions susceptible to nucleophilic attack.
An illustrative representation of data obtained from DFT calculations for the conformational analysis of this compound is presented in Table 1.
Table 1: Theoretical Conformational Analysis of this compound This table is for illustrative purposes and represents the type of data generated from DFT calculations.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 1 | 75 | 0.00 | 2.5 |
| 2 | 105 | 1.2 | 2.8 |
| 3 | 150 | 3.5 | 3.1 |
Computational Modeling of Metal-Ligand Complex Geometries and Binding Energetics
Once the conformational landscape of the free ligand is understood, computational modeling can be extended to its metal complexes. DFT is again a primary tool for optimizing the geometries of these complexes and calculating their binding energetics. This is essential for predicting the stability of the catalyst and understanding the coordination environment around the metal center.
The geometry of a metal-2'-Methoxy[1,1'-binaphthalene]-2-thiol complex is influenced by the coordination number and preferred geometry of the metal ion, as well as by steric and electronic interactions between the ligand and the metal. Computational modeling can predict bond lengths, bond angles, and dihedral angles within the complex, providing a detailed three-dimensional structure. Preliminary DFT calculations on similar binaphthyl-based ligands have shown that they can form stable, unstrained palladacycles. nih.govresearchgate.net
Binding energetics, specifically the binding energy between the ligand and the metal, can be calculated to assess the thermodynamic stability of the complex. This is typically done by comparing the total energy of the optimized complex to the sum of the energies of the free ligand and the metal ion in their ground states. A more negative binding energy indicates a more stable complex. These calculations can be performed for different potential coordination modes to determine the most favorable binding arrangement.
Table 2 provides a hypothetical example of binding energy calculations for different metal complexes of the ligand.
Table 2: Calculated Binding Energetics of Metal-2'-Methoxy[1,1'-binaphthalene]-2-thiol Complexes This table is for illustrative purposes and represents the type of data generated from computational modeling.
| Metal | Coordination Mode | Binding Energy (kcal/mol) | Key Bond Distance (Å) M-S |
|---|---|---|---|
| Pd(II) | Monodentate | -25.8 | 2.35 |
| Rh(I) | Bidentate (with co-ligand) | -38.2 | 2.40 |
| Cu(I) | Monodentate | -19.5 | 2.25 |
Theoretical Investigations of Catalytic Reaction Pathways, Energy Barriers, and Rate-Limiting Steps
A significant advantage of computational chemistry is its ability to map out entire catalytic reaction pathways. For a reaction catalyzed by a metal complex of this compound, theoretical investigations can identify the transition states, intermediates, and products along the reaction coordinate.
By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy barriers for each elementary step, allowing for the identification of the rate-limiting step of the catalytic cycle. Understanding the rate-limiting step is crucial for optimizing reaction conditions and improving catalyst performance.
For example, in an asymmetric C-H activation reaction, DFT calculations could be used to model the concerted metalation-deprotonation step, which is often a key part of the catalytic cycle. nih.gov The calculations would provide the structure and energy of the transition state for this step, offering insights into how the chiral ligand influences the stereochemical outcome of the reaction.
Prediction and Validation of Enantioselectivity through Computational Approaches
One of the most valuable applications of computational chemistry in asymmetric catalysis is the prediction of enantioselectivity. By modeling the transition states leading to the formation of the different enantiomeric products, it is possible to calculate the difference in their activation energies (ΔΔG‡). The enantiomeric excess (ee) of the reaction can then be predicted using the relationship derived from transition state theory.
This predictive capability is a powerful tool for the rational design of new catalysts. Different ligand modifications can be screened computationally to identify those that are most likely to lead to high enantioselectivity, thereby guiding synthetic efforts. The accuracy of these predictions can then be validated by comparing the computationally predicted enantiomeric excesses with experimental results.
In Silico Exploration for Ligand Modification and Optimization
In silico exploration involves the use of computational methods to design and evaluate new ligand structures with improved properties. Based on the insights gained from the theoretical studies described above, modifications can be made to the this compound scaffold to enhance its catalytic performance.
For instance, if computational studies suggest that steric hindrance plays a key role in determining enantioselectivity, bulky substituents could be computationally introduced at various positions on the naphthalene rings. The effect of these modifications on the transition state energies and predicted enantioselectivity can then be evaluated. Similarly, if electronic effects are found to be dominant, electron-donating or electron-withdrawing groups can be incorporated into the ligand structure, and their impact on the catalytic cycle can be assessed computationally. This iterative process of in silico design, evaluation, and refinement can significantly accelerate the discovery of more effective chiral ligands. The design of new binaphthyl-proline-based chiral ligands with tunable electronic and steric properties is an example of this approach. nih.gov
Future Perspectives and Emerging Research Directions
Development of Next-Generation Chiral Thiol Ligands with Enhanced Performance and Broader Scope
The development of novel chiral ligands is fundamental to advancing asymmetric catalysis. acs.org For 2'-Methoxy[1,1'-binaphthalene]-2-thiol, future research will likely focus on structural modifications to enhance its catalytic performance and broaden its applicability. This could involve the synthesis of derivatives with varied steric and electronic properties. For instance, introducing bulky or electron-donating/withdrawing groups at different positions on the binaphthyl backbone could fine-tune the ligand's reactivity and selectivity in catalytic transformations. The goal would be to create a library of ligands based on the this compound framework, each optimized for specific classes of reactions and substrates. The facile synthesis and flexible tunability of such catalysts are expected to be key areas of investigation, potentially leading to more versatile and effective hydrogen atom transfer (HAT) catalysts and their use in a wider range of asymmetric reactions. acs.org
Exploration of Novel Asymmetric Reactions and Challenging Substrate Transformations
A primary driver for the development of new chiral ligands is their application in novel asymmetric reactions. While the catalytic potential of this compound is yet to be fully realized, it is anticipated to be a valuable tool in tackling challenging substrate transformations. Future research could explore its efficacy in reactions where current catalysts show limitations, such as the asymmetric synthesis of complex chiral molecules, including tertiary thiols and thioethers. beilstein-journals.org The unique stereoelectronic environment provided by the methoxy (B1213986) and thiol groups on the binaphthyl scaffold may enable unprecedented levels of stereocontrol in reactions like asymmetric hydroamination, conjugate additions, and cycloadditions.
Integration of this compound Catalysis with Flow Chemistry and Continuous Processing
The principles of green chemistry and the demand for more efficient and scalable synthetic processes are driving the integration of catalysis with flow chemistry. Immobilizing chiral catalysts on solid supports allows for their use in continuous flow reactors, which offers advantages such as improved reaction efficiency, easier product purification, and catalyst recycling. Future work on this compound could involve its covalent attachment to polymers or inorganic supports, enabling its application in continuous processing. This would be particularly beneficial for industrial-scale synthesis, where cost-effectiveness and sustainability are paramount.
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced in situ spectroscopic techniques, such as high-resolution NMR, IR, and X-ray absorption spectroscopy, can provide real-time information about the structure of catalytic intermediates and the kinetics of catalytic cycles. aspbs.comyoutube.comrsc.orguu.nl Future research on this compound-mediated catalysis will likely employ these techniques to elucidate the role of the ligand in the catalytic cycle. This knowledge will be invaluable for optimizing reaction conditions and for the design of next-generation catalysts with improved activity and selectivity.
Design and Synthesis of Multifunctional Catalytic Systems Incorporating this compound
Multifunctional catalysts, which possess multiple catalytic sites that can act cooperatively, have emerged as a powerful strategy in asymmetric synthesis. acs.orgnih.gov The this compound framework is well-suited for the development of such systems. The thiol and methoxy groups can be further functionalized to introduce additional catalytic moieties, such as Brønsted acids, Lewis bases, or hydrogen-bond donors. acs.org These multifunctional catalysts could enable novel cascade reactions and streamline the synthesis of complex molecules by catalyzing multiple transformations in a single pot. The synergistic action of the different catalytic sites is expected to lead to enhanced reactivity and stereoselectivity. acs.org
Potential Applications of this compound Beyond Catalysis in Chiral Functional Materials
The unique chiroptical and electronic properties of the binaphthyl scaffold make it an attractive building block for the development of chiral functional materials. Future research may explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and nanomaterials. mdpi.com The thiol group, in particular, can serve as an effective anchor for grafting the molecule onto surfaces, such as gold nanoparticles. mdpi.com Such chiral materials could find applications in enantioselective sensing, chiral separation, and chiroptical devices. For instance, chiral gold nanomaterials functionalized with thiol-containing ligands have shown promise in asymmetric catalysis and chiral sensing. mdpi.com The development of chiral materials based on this compound could open up new avenues in materials science and nanotechnology. nanoge.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
